3-(3-Pyrrolidin-1-ylsulfonylphenyl)-1H-pyrazole
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Overview
Description
3-(3-Pyrrolidin-1-ylsulfonylphenyl)-1H-pyrazole is a chemical compound known for its unique structure and potential applications in various fields of scientific research. This compound features a pyrazole ring substituted with a phenyl group that is further modified with a pyrrolidin-1-ylsulfonyl group. The presence of these functional groups imparts specific chemical properties and reactivity to the compound.
Preparation Methods
The synthesis of 3-(3-Pyrrolidin-1-ylsulfonylphenyl)-1H-pyrazole typically involves multi-step organic synthesis techniques. One common method includes the condensation of 3-aminopyridine with 2,5-dimethoxytetrahydrofuran, followed by catalytic hydrogenation using palladium on carbon as a catalyst . The reaction conditions often require high temperatures and pressures to achieve the desired product. Industrial production methods may involve scaling up these laboratory procedures with optimizations for yield and purity.
Chemical Reactions Analysis
3-(3-Pyrrolidin-1-ylsulfonylphenyl)-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the pyrrolidin-1-ylsulfonyl group can be replaced with other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and acetic acid, along with catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-(3-Pyrrolidin-1-ylsulfonylphenyl)-1H-pyrazole has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(3-Pyrrolidin-1-ylsulfonylphenyl)-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
3-(3-Pyrrolidin-1-ylsulfonylphenyl)-1H-pyrazole can be compared with other similar compounds, such as:
3-(Pyrrolidin-1-ylsulfonyl)phenylboronic acid: This compound shares the pyrrolidin-1-ylsulfonyl group but differs in its boronic acid functionality.
3-(Pyrrolidin-1-ylsulfonyl)pyridine: This compound has a pyridine ring instead of a pyrazole ring.
Properties
Molecular Formula |
C13H15N3O2S |
---|---|
Molecular Weight |
277.34 g/mol |
IUPAC Name |
5-(3-pyrrolidin-1-ylsulfonylphenyl)-1H-pyrazole |
InChI |
InChI=1S/C13H15N3O2S/c17-19(18,16-8-1-2-9-16)12-5-3-4-11(10-12)13-6-7-14-15-13/h3-7,10H,1-2,8-9H2,(H,14,15) |
InChI Key |
LFUJWWZVBBNQPQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=CC(=C2)C3=CC=NN3 |
Origin of Product |
United States |
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